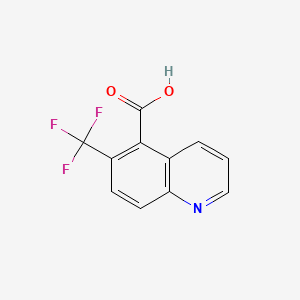

6-(Trifluoromethyl)quinoline-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-(Trifluoromethyl)quinoline-5-carboxylic acid is a fluorinated quinoline derivative Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of 6-(Trifluoromethyl)quinoline-5-carboxylic acid may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

6-(Trifluoromethyl)quinoline-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed

Oxidation: Quinoline N-oxides.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.

科学的研究の応用

Pharmaceutical Development

One of the primary applications of 6-(trifluoromethyl)quinoline-5-carboxylic acid is in the development of pharmaceutical agents. This compound serves as a key intermediate in synthesizing various drugs, particularly those targeting bacterial infections and cancer therapies. The trifluoromethyl group enhances the biological activity and stability of the resulting pharmaceutical compounds, making them more effective against resistant strains of bacteria and cancer cells .

Case Studies in Antimicrobial Activity

Research has shown that derivatives of quinoline compounds exhibit potent antimicrobial properties. A study synthesized several new quinoline derivatives incorporating trifluoromethyl groups, which were tested for their in vitro antimicrobial activity. Some derivatives displayed significant efficacy against various bacterial strains, indicating the potential for developing new antibiotics based on this structural framework .

Agrochemical Applications

In the agrochemical sector, this compound has shown promise as a potential herbicide and fungicide. Its application can lead to the development of more effective agricultural chemicals that can control pests and diseases in crops while minimizing environmental impact .

Research Findings

Studies have indicated that compounds with trifluoromethyl substitutions can enhance herbicidal activity. The unique electronic properties imparted by the trifluoromethyl group may contribute to increased binding affinity to target enzymes in plants, leading to improved efficacy as herbicides .

Fluorescent Probes and Biological Imaging

The compound's properties make it suitable for developing fluorescent probes used in biological imaging. These probes are essential for visualizing cellular processes in real-time, aiding researchers in understanding metabolic pathways and drug interactions at a molecular level .

Analytical Chemistry

In analytical chemistry, this compound is employed as a reagent for detecting and quantifying metal ions. Its ability to form stable complexes with various metal ions enhances the accuracy of environmental monitoring techniques, making it a valuable tool for chemists working in this field .

Material Science

The compound is also explored for its potential applications in materials science. Researchers are investigating its use in creating advanced materials, including coatings and polymers that benefit from enhanced stability and chemical resistance due to the presence of the trifluoromethyl group. This could lead to innovations in material design and engineering .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Intermediate for antibiotics and cancer drugs | Enhanced biological activity |

| Agrochemicals | Potential herbicide and fungicide | Improved pest control with reduced environmental impact |

| Biological Imaging | Development of fluorescent probes | Real-time visualization of cellular processes |

| Analytical Chemistry | Reagent for metal ion detection | Increased accuracy in environmental monitoring |

| Material Science | Advanced materials including coatings | Enhanced stability and chemical resistance |

作用機序

The mechanism of action of 6-(Trifluoromethyl)quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth or the induction of apoptosis in cancer cells .

類似化合物との比較

Similar Compounds

Quinoline-5-carboxylic acid: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.

6-Methylquinoline-5-carboxylic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its stability and reactivity.

Uniqueness

The presence of the trifluoromethyl group in 6-(Trifluoromethyl)quinoline-5-carboxylic acid imparts unique properties such as increased lipophilicity, metabolic stability, and enhanced biological activity compared to its non-fluorinated counterparts .

生物活性

6-(Trifluoromethyl)quinoline-5-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. The trifluoromethyl group enhances the lipophilicity and electron-withdrawing properties of the quinoline structure, which can influence its interaction with biological targets.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline ring substituted at the 6-position with a trifluoromethyl group and at the 5-position with a carboxylic acid group. This unique arrangement is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as anticancer agents. For instance, research has shown that certain quinolone derivatives can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. The structure-activity relationship (SAR) analysis indicated that modifications at the 6-position significantly affect VEGFR-2 inhibition potency. Compounds with larger substituents like chlorine exhibited higher inhibitory activity compared to those with smaller groups like fluorine .

In a specific study, quinoline derivatives were synthesized and tested for their antiproliferative effects against various cancer cell lines. The results demonstrated that compounds with specific substituents at the 6-position showed IC50 values in the nanomolar range, indicating strong anticancer potential .

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against a range of pathogens. Quinoline derivatives are known for their broad-spectrum antimicrobial activity, including effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, compounds derived from this scaffold demonstrated significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

A detailed screening revealed that the presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with essential cellular processes .

Case Study 1: Antitumor Efficacy

In a recent investigation, a series of new quinolone derivatives were synthesized and screened for their antitumor activity against non-small-cell lung cancer (NSCLC). Among these, a derivative based on the quinoline scaffold exhibited significantly stronger inhibitory effects compared to its parent compound. The study concluded that the compound induced oxidative stress leading to increased reactive oxygen species (ROS) generation, which contributed to its anticancer effects .

Case Study 2: Antimicrobial Screening

Another study focused on synthesizing various derivatives of this compound and evaluating their antimicrobial properties using agar diffusion methods. The results indicated that several compounds exhibited excellent inhibition zones against tested microorganisms, confirming their potential as future therapeutic agents against infections .

Summary of Findings

| Biological Activity | IC50 / MIC Values | Mechanism |

|---|---|---|

| Anticancer | Nanomolar range | VEGFR-2 inhibition, ROS generation |

| Antimicrobial | 6.25 µg/mL (against M. smegmatis) | Membrane disruption, interference with cellular processes |

特性

IUPAC Name |

6-(trifluoromethyl)quinoline-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-4-8-6(2-1-5-15-8)9(7)10(16)17/h1-5H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IULJSBDWBKGFFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=O)O)C(F)(F)F)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.17 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。